N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a compound that belongs to the class of sulfonamides It features an indolinone core structure, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide typically involves the condensation of 5-aminooxindole with 4-propoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indolinone moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby disrupting signaling pathways that are crucial for cancer cell survival and proliferation. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their function and leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxoindolin-3-ylidene)acetohydrazides: These compounds also feature an indolinone core and have shown anticancer activity.
N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide: Similar in structure and also investigated for their biological activities.
Uniqueness
N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide stands out due to its specific substitution pattern, which imparts unique biological properties. Its propoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-9-23-14-4-6-15(7-5-14)24(21,22)19-13-3-8-16-12(10-13)11-17(20)18-16/h3-8,10,19H,2,9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQXQQNVLXJTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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